molecular formula C6H3Cl2N3 B1295403 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile CAS No. 63155-43-1

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Cat. No.: B1295403
CAS No.: 63155-43-1
M. Wt: 188.01 g/mol
InChI Key: VUULABSLYIJIKR-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile typically involves the reaction of 4,6-dichloropyrimidine with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Reduction: 2-(4,6-Dichloropyrimidin-2-yl)ethylamine.

    Oxidation: 2-(4,6-Dichloropyrimidin-2-yl)acetic acid.

    Coupling reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different functional groups.

    4,6-Dichloropyrimidine: The parent compound used in the synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile.

    2-(4,6-Dichloropyrimidin-2-yl)ethanol: A related compound with an alcohol group instead of a nitrile group.

Uniqueness

This compound is unique due to its nitrile functional group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its dichloropyrimidine core also provides multiple sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUULABSLYIJIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280607
Record name 2-(4,6-dichloropyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-43-1
Record name 63155-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,6-dichloropyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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